molecular formula C17H18N2O2 B2913994 methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate CAS No. 866040-80-4

methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate

Cat. No.: B2913994
CAS No.: 866040-80-4
M. Wt: 282.343
InChI Key: CTZRSGIAWZSOSQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
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Biological Activity

Methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate (CAS No. 3524598) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and anticonvulsant activities, and presents relevant data from recent studies.

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.34 g/mol
  • Structure : The compound features a pyrrole moiety attached to a propanoate group, with a cyanophenyl substituent, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties .

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The results indicated:

Cell LineIC50 (µg/mL)Reference
HT291.61 ± 0.92
Jurkat1.98 ± 1.22

The structure-activity relationship (SAR) analysis suggested that the presence of the cyanophenyl group enhances the cytotoxicity, possibly through increased interaction with cellular targets.

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties . In a series of tests involving animal models, it was found to significantly reduce seizure activity.

Experimental Findings

In a study assessing the anticonvulsant activity using the pentylenetetrazole (PTZ) model:

Treatment GroupSeizure Protection (%)ED50 (mg/kg)
Methyl ester100%25
Control0%N/A

This indicates that this compound may act as an effective anticonvulsant agent.

The proposed mechanisms underlying the biological activities of this compound include:

  • Anticancer Mechanism : Interaction with specific proteins involved in cell proliferation and apoptosis, potentially through hydrophobic interactions as indicated by molecular dynamics simulations.
  • Anticonvulsant Mechanism : Modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory pathways.

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-4-5-13(2)19(12)16(10-17(20)21-3)15-8-6-14(11-18)7-9-15/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZRSGIAWZSOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)OC)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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